molecular formula C14H10Cl2INO2 B5995811 N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B5995811
M. Wt: 422.0 g/mol
InChI Key: IJBJQXPHYWGRLX-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” is an organic compound that belongs to the class of acetamides This compound features a complex structure with both chloro and iodo substituents on the phenyl ring, as well as a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” typically involves multiple steps:

    Formation of the Phenyl Acetamide Core: This can be achieved by reacting 2-chloro-4-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Chlorophenoxy Group: The resulting intermediate can then be reacted with 4-chlorophenol in the presence of a suitable coupling agent like potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and iodo groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehalogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies:

Medicine

    Pharmaceutical Research: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(2-chloro-4-bromophenyl)-2-(4-chlorophenoxy)acetamide

Comparison

  • Uniqueness : The presence of the iodo group in “N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” can impart unique reactivity and biological activity compared to its fluoro and bromo analogs.
  • Reactivity : Iodo compounds are generally more reactive in substitution reactions compared to their fluoro and bromo counterparts.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2INO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(17)7-12(13)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBJQXPHYWGRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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